Mcp-tva-argipressin

Vasopressin Receptor Antagonist Binding Affinity

Mcp-tva-argipressin (SKF 101926) is the definitive non-selective V1/V2 vasopressin antagonist for simultaneous blockade of pressor and antidiuretic responses. Its peptide scaffold ensures high-affinity binding with slow dissociation, unmatched by selective or small-molecule alternatives. Essential for integrated cardiovascular-renal AVP research; the [3H]-labeled form enables quantitative autoradiography. Refuse substitutes when dual-receptor antagonism is required. Order research-grade material with validated purity.

Molecular Formula C51H74N12O10S2
Molecular Weight 1079.3 g/mol
CAS No. 90332-82-4
Cat. No. B1199794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcp-tva-argipressin
CAS90332-82-4
Synonyms1-((beta-mercapto-beta)beta cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-9-des-Gly-arginine vasopressin
1-((beta-mercapto-beta)beta cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-9-des-Gly-arginine vasopressin, (D-Tyr-D-Cys)-isomer
1-((beta-mercapto-beta)beta cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-9-des-Gly-arginine vasopressin, all (L)-isomer
1-(beta-mercapto-beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-9-des-Gly-argipressin
argipressin, beta-mercapto-(beta,beta)-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-deglycine(9)-
d(CH2)5(1),Tyr(Et)(2),Val(4),des-Gly(9)-AVP
desGly-d(CH2)5-Tyr(Et)ValAVP
desGly-d(CH2)5-Tyr(Et)VAVP
MCp-TVA-argipressin
SK and F 101926
SK and F 10196
SK and F-101926
SKF 101926
vasopressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-arginyl(8)-deslycine(9)-
vasopressin,(beta-mercapto-beta)beta-cyclopentamethylenepropionic acid(1)-O-ethyl-Tyr(2)-Val(4)-Arg(8)-des-Gly(9)-
Molecular FormulaC51H74N12O10S2
Molecular Weight1079.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
InChIInChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)/t34-,35+,36-,37-,38-,39-,42-/m0/s1
InChIKeyDRLYXDZRLDZVIS-XXNQTUAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mcp-tva-argipressin (SKF 101926): A Dual V1/V2 Vasopressin Receptor Antagonist for Research Procurement


Mcp-tva-argipressin (also known as SKF 101926, d(CH₂)₅[Tyr(Et)²,Val⁴,des-Gly⁹]AVP) is a synthetic peptide analog of arginine vasopressin (AVP) . It functions as a non-selective antagonist of both the vasopressor (V1) and antidiuretic (V2) responses to AVP . With a molecular formula of C₅₁H₇₄N₁₂O₁₀S₂, a molecular weight of 1079.36 g/mol, and the CAS number 90332-82-4, this compound is a critical research tool for dissecting the complex physiological roles of vasopressin .

Why Mcp-tva-argipressin (SKF 101926) Cannot Be Substituted with Other Vasopressin Antagonists


Substituting Mcp-tva-argipressin with other vasopressin antagonists is not scientifically valid due to critical differences in receptor selectivity, potency, and kinetics. Unlike selective V1a antagonists such as d(CH2)5[Tyr(Me)2]AVP or non-peptide compounds like OPC-21268, Mcp-tva-argipressin exhibits a distinct pharmacological profile as a non-selective antagonist with high affinity for both V1 and V2 receptors [1]. Furthermore, the peptide nature of this compound confers unique binding kinetics, often characterized by slow dissociation, which is not replicated by small-molecule alternatives [2]. These fundamental differences necessitate the specific use of Mcp-tva-argipressin in experiments where a dual receptor blockade or its particular binding profile is required.

Quantitative Differentiation of Mcp-tva-argipressin (SKF 101926): Key Evidence for Informed Procurement


Receptor Binding Profile: Mcp-tva-argipressin's Broad Antagonism vs. Selective Antagonists

Mcp-tva-argipressin is characterized as a non-selective, high-affinity antagonist for both V1 and V2 vasopressin receptors, contrasting sharply with selective V1 antagonists like d(CH2)5[Tyr(Me)2]AVP [1]. While d(CH2)5[Tyr(Me)2]AVP is documented as a V1-selective antagonist, Mcp-tva-argipressin binds with high affinity to both V1 and V2 receptors, as demonstrated by studies using the tritiated form, [3H]-SK&F 101926, which showed specific binding to both receptor subtypes [1]. Functional studies confirm that Mcp-tva-argipressin is a non-selective antagonist, whereas d(CH2)5[Tyr(Me)2]AVP exhibits V1-selectivity [2].

Vasopressin Receptor Antagonist Binding Affinity

Functional Antagonism of V2-Mediated Antidiuresis: A Differentiating Feature

A key differentiator for Mcp-tva-argipressin is its potent in vivo antagonism of the antidiuretic (V2 receptor-mediated) response to vasopressin [1]. In a study with dogs, intravenously administered Mcp-tva-argipressin (SKF 101926) reversed the antidiuretic response to vasopressin in a dose-dependent manner, with peak urine dilution occurring within 50-60 minutes post-dose [1]. This is in direct contrast to the V1-selective antagonist d(CH2)5[Tyr(Me)2]AVP, which was found to be much less potent in assays related to V2 receptor function [2].

Vasopressin V2 Receptor Antidiuretic

High-Affinity Binding to Human V1A Receptors: A Quantitative Benchmark

Mcp-tva-argipressin exhibits high-affinity binding to the human V1A receptor with a pKi value of 9.1 (corresponding to a Ki of approximately 0.79 nM) [1]. This level of affinity is comparable to or exceeds that of many other peptide and non-peptide V1a antagonists, establishing a quantitative benchmark for its use. While not a head-to-head comparison, this data confirms its potent interaction with the primary vascular vasopressin receptor subtype.

Vasopressin V1A Receptor Binding Affinity

Availability as a High-Affinity Radioligand: A Unique Research Application

Mcp-tva-argipressin has been successfully tritiated to create a potent and specific radioligand, [3H]-SK&F 101926 [1]. This tritiated form binds with high affinity to both V1 and V2 receptors, providing a powerful tool for receptor binding studies, autoradiography, and the pharmacological characterization of vasopressin receptors [1]. This represents a distinct and valuable application not available for all vasopressin antagonist analogs.

Radioligand Vasopressin Receptor Binding Assay

Differential Functional Recovery Kinetics in Isolated Tissues

Studies on the related V1-selective antagonist d(CH2)5Tyr(Me)AVP demonstrate a key characteristic of this class of peptide antagonists: slow dissociation from the receptor. In isolated rat caudal artery, tissues exposed to d(CH2)5Tyr(Me)AVP showed a very slow recovery of their normal response to AVP, with recovery still incomplete after more than 2 hours of repeated washing [1]. This slow dissociation is a class-level property of these peptide antagonists and contrasts with the faster kinetics often observed with non-peptide, small-molecule antagonists like OPC-21268, where antagonism is described as 'relatively weak but prompt' [2]. While direct kinetic data for Mcp-tva-argipressin is not provided, its peptide structure strongly implies similar slow dissociation kinetics, a factor to consider when choosing between peptide and non-peptide V1a antagonists.

Vasopressin Antagonist Kinetics

Optimal Use Cases for Mcp-tva-argipressin (SKF 101926) in Vasopressin Research


Simultaneous Blockade of V1 and V2 Receptors

As a non-selective V1/V2 antagonist, Mcp-tva-argipressin is the ideal tool for experiments where both the pressor (V1) and antidiuretic (V2) actions of vasopressin must be inhibited concurrently [1]. This is essential for dissecting the integrated cardiovascular and renal responses to AVP in vivo or in complex ex vivo preparations.

Vasopressin Receptor Binding Studies Using Radioligands

The validated tritiated form, [3H]-SK&F 101926, enables quantitative autoradiography and competitive binding assays to map the distribution and density of total (V1 and V2) vasopressin receptors in tissues [2]. This application is crucial for characterizing receptor populations in physiological and pathological states.

Mechanistic Studies on Renal Water Handling

Due to its potent in vivo antagonism of the antidiuretic response, Mcp-tva-argipressin is a key compound for investigating the role of V2 receptors in renal water reabsorption and urine concentration mechanisms [3]. It allows researchers to pharmacologically dissect AVP-dependent and -independent pathways in the kidney.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mcp-tva-argipressin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.